

Application Note: Analysis of Chlorfenvinphos using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Chlorfenvinphos

Cat. No.: B103538

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Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of **Chlorfenvinphos** in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. The methodology is validated for its performance, demonstrating high sensitivity, linearity, accuracy, and precision, making it suitable for routine analysis in food safety and environmental monitoring.

Introduction

Chlorfenvinphos is an organophosphate insecticide and acaricide used to control a wide range of pests on crops and livestock.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for **Chlorfenvinphos** in food and environmental samples.[2][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the determination of pesticide residues due to its high sensitivity and selectivity.[1][4] This document provides a comprehensive protocol for the analysis of **Chlorfenvinphos** using GC-MS, including sample preparation, instrument conditions, and method validation data.

Experimental Protocol

Sample Preparation

A crucial step in the analysis of **Chlorfenvinphos** is the effective extraction of the analyte from the sample matrix and subsequent cleanup to remove interfering components.^[5] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.^{[2][6][7]}

a. Extraction:

- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.^[2] For dry samples, add an appropriate amount of water to hydrate the sample.^[5]
- Add 10 mL of acetonitrile to the tube.^[2]
- Shake the tube vigorously for 1 minute to ensure thorough mixing.^[2]
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately shake the tube for 1 minute and then centrifuge at ≥ 4000 rpm for 5 minutes.^[5]

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
- Vortex the tube for 30 seconds.
- Centrifuge at a high speed for 5 minutes.^[8]
- The resulting supernatant is ready for GC-MS analysis. An internal standard may be added prior to injection.^[6]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **Chlorfenvinphos**.

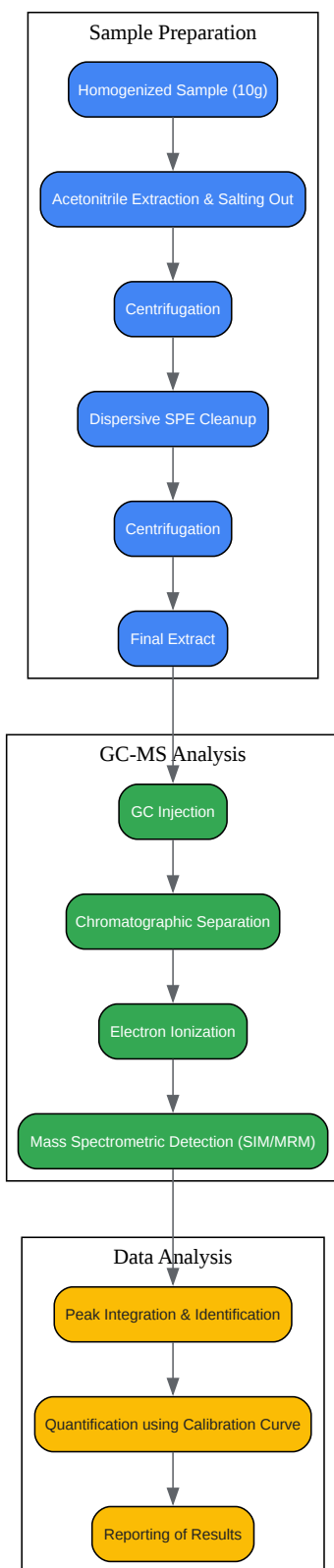
Parameter	Setting
Gas Chromatograph	Agilent 8890 GC or equivalent[3]
Injector	Split/splitless inlet[4]
Injection Mode	Pulsed splitless[4]
Injection Volume	1 µL[6]
Inlet Temperature	280 °C
Column	DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[9]
Carrier Gas	Helium at a constant flow of 1.2 mL/min[10]
Oven Program	Initial temperature of 60°C (hold for 1 min), ramp to 170°C at 40°C/min, then ramp to 310°C at 8°C/min (hold for 3 min)[9]
Mass Spectrometer	Agilent 7010B Triple Quadrupole MS or equivalent[11]
Ionization Mode	Electron Ionization (EI)[4]
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Acquisition Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions (SIM)	m/z 267, 323, 358
MRM Transitions	Precursor Ion: 359; Product Ions: 267, 323

Quantitative Data Summary

The performance of the GC-MS method for the analysis of **Chlorfenvinphos** has been validated according to international guidelines.[12] The key validation parameters are summarized in the table below.

Parameter	Result	Reference
Limit of Detection (LOD)	0.1–2.8 µg/kg	[9]
Limit of Quantification (LOQ)	0.3–9.2 µg/kg	[9]
Linearity (R ²)	> 0.99	[12]
Recovery	93% - 118%	[9]
Precision (RSD)	< 11%	[9]

Experimental Workflow



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Caption: Workflow for **Chlorfenvinphos** analysis by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the determination of **Chlorfenvinphos** residues. The sample preparation protocol is straightforward and effective, and the instrumental conditions are optimized for high performance. The method has been validated and shown to meet the requirements for the routine analysis of **Chlorfenvinphos** in various matrices, supporting food safety and environmental monitoring programs.

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